molecular formula C17H12ClN3O3 B2698384 4-acetyl-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 865287-08-7

4-acetyl-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No. B2698384
M. Wt: 341.75
InChI Key: HGXFVLUIFMZCHU-UHFFFAOYSA-N
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Description

“4-acetyl-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide” is a compound that belongs to the class of heterocyclic compounds known as oxadiazoles . Oxadiazole is a five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . This compound is derived from furan by the replacement of two methylene groups with two nitrogen atoms .


Synthesis Analysis

Starting from 4-chlorobenzoic acid, 10 new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps . The process involved the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophen-yl)-1,3,4-thiadiazole-2-thiol . This intermediate was then converted into sulfonyl chloride, followed by a nucleophilic attack of the amines to give the title sulfonamides .


Molecular Structure Analysis

The molecular structure of “4-acetyl-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide” is characterized by the presence of an oxadiazole ring, which is a five-membered heterocyclic ring containing two carbons, one oxygen atom, and two nitrogen atoms . The aromaticity of this ring is reduced to such an extent that it shows conjugated diene character .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “4-acetyl-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide” include esterification, hydrazination, salt formation, cyclization, and nucleophilic attack . These reactions lead to the formation of the oxadiazole ring and the attachment of the acetyl and benzamide groups .

Scientific Research Applications

Anticancer Activity

The synthesis and characterization of derivatives related to 4-acetyl-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide have been explored for their anticancer potential. For instance, compounds synthesized from 1,3,4-oxadiazole derivatives have been evaluated for their in vitro anticancer activity against various cancer cell lines, including breast cancer. Some derivatives were found to exhibit significant activity against breast cancer cell lines, with one compound identified as most active, highlighting the therapeutic potential of these compounds in cancer treatment Salahuddin et al., 2014. Furthermore, another study designed and synthesized substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which were evaluated for anticancer activity against four cancer cell lines, showing moderate to excellent activity compared to the reference drug etoposide B. Ravinaik et al., 2021.

Antimicrobial Activity

The antimicrobial potential of 1,3,4-oxadiazole derivatives has been investigated, with some compounds showing moderate activity against both Gram-positive and Gram-negative bacteria. This suggests their potential use as antimicrobial agents in addressing bacterial infections K. Kapadiya et al., 2020.

Future Directions

The future directions for the study of “4-acetyl-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide” could involve further exploration of its biological activities and potential therapeutic applications. Given the broad range of activities exhibited by oxadiazole derivatives , this compound could be a promising candidate for the development of new drugs.

properties

IUPAC Name

4-acetyl-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3O3/c1-10(22)11-2-4-12(5-3-11)15(23)19-17-21-20-16(24-17)13-6-8-14(18)9-7-13/h2-9H,1H3,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGXFVLUIFMZCHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-acetyl-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide

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